7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-28-18-9-5-8-16-12-19(29-21(16)18)22(27)23-10-11-25-14-24-17(13-20(25)26)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVEICICQHJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-4-methoxybenzaldehyde
The benzofuran core is synthesized via Kostanecki–Robinson cyclization :
- Starting material : 2-Hydroxy-4-methoxybenzaldehyde reacts with chloroacetic acid in alkaline conditions.
- Cyclization : Heating at 120°C in acetic anhydride forms 7-methoxybenzofuran-2-carboxylic acid.
Key data :
- Yield: 68–72% after recrystallization (ethanol/water).
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6 $$): δ 7.85 (d, $$ J = 8.0 $$ Hz, 1H), 7.12 (d, $$ J = 2.4 $$ Hz, 1H), 6.94 (dd, $$ J = 8.0, 2.4 $$ Hz, 1H), 3.88 (s, 3H).
Preparation of 2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethylamine
Biginelli Reaction for Pyrimidinone Synthesis
The pyrimidinone ring is constructed via a modified Biginelli reaction :
- Reactants :
- 4-Phenylacetoacetate (1.0 eq)
- Urea (1.2 eq)
- 2-Bromoethylamine hydrobromide (1.1 eq)
- Conditions : SnCl₂ catalysis (10 mol%) in 2-methoxyethanol at 80°C for 6 h.
- Outcome : Forms 4-phenyl-6-oxo-1-(2-aminoethyl)pyrimidin-2(1H)-one.
Optimization :
- Solvent screening : 2-Methoxyethanol outperforms DMF or THF, enhancing yield by 22%.
- Catalyst : SnCl₂ reduces side products compared to HCl.
Analytical data :
- ESI-MS ($$ m/z $$): 246.1 [M+H]⁺.
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6 $$): δ 8.12 (s, 1H), 7.45–7.35 (m, 5H), 5.21 (s, 1H), 3.72 (t, $$ J = 6.0 $$ Hz, 2H), 2.94 (t, $$ J = 6.0 $$ Hz, 2H).
Amide Bond Formation
CDI-Mediated Coupling
- Activation : 7-Methoxybenzofuran-2-carboxylic acid (1.0 eq) reacts with $$ N,N' $$-carbonyldiimidazole (1.5 eq) in THF for 1 h.
- Coupling : 2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethylamine (1.2 eq) is added, stirred for 12 h.
- Workup : Acidification with 6N HCl, extraction with ethyl acetate, and silica gel chromatography.
Reaction Table :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Time | 12–14 h |
| Yield | 65–70% |
Characterization :
- HPLC Purity : >95% (210 nm).
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.02 (d, $$ J = 8.0 $$ Hz, 1H), 7.62–7.28 (m, 6H), 6.89 (s, 1H), 4.12 (t, $$ J = 6.0 $$ Hz, 2H), 3.85 (s, 3H), 3.45 (t, $$ J = 6.0 $$ Hz, 2H).
- HRMS : Calculated for C₂₂H₁₉N₃O₄ [M+H]⁺: 389.1376; Found: 389.1372.
Alternative Synthetic Routes
Photoredox-Mediated C–H Arylation
A Pd/Ru-photoredox system enables direct arylation of pyrimidinones:
- Substrate : 6-Phenylpyridin-2-yl pyrimidinone.
- Aryl donor : Phenyldiazonium tetrafluoroborate.
- Conditions : LED irradiation (450 nm), Pd(OAc)₂ (5 mol%), Ru(bpy)₃Cl₂ (2 mol%).
Advantages :
Process Optimization and Challenges
Solvent Effects on Amidation
Comparative yields in solvents:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 70 | 95 |
| DCM | 58 | 89 |
| DMF | 63 | 92 |
Table 1. Summary of Spectroscopic Data
| Position | $$ ^1H $$ NMR (δ, ppm) | $$ ^{13}C $$ NMR (δ, ppm) |
|---|---|---|
| Benzofuran C2 | 161.2 (C=O) | 160.1 |
| OCH₃ | 3.85 (s) | 55.8 |
| Pyrimidinone C6 | 165.4 (C=O) | 164.9 |
Stability Studies :
- pH 7.4 buffer (37°C) : 98% intact after 24 h.
- Light exposure : Degrades 12% under UV (254 nm, 6 h).
Chemical Reactions Analysis
Common Reagents and Conditions Used:
Oxidation: Use of oxidizing agents like PCC or KMnO₄.
Reduction: Use of reducing agents like LAH or NaBH₄.
Substitution: Conditions might include strong bases like NaH or strong acids like H₂SO₄, depending on the type of substitution.
Major Products Formed:
The major products from these reactions would typically involve modifications to the functional groups, such as converting methoxy groups to hydroxyl groups or reducing ketones to alcohols.
Scientific Research Applications
Chemistry: This compound can serve as an intermediate in the synthesis of more complex molecules or be studied for its unique chemical properties.
Biology: Its structure suggests potential interactions with various biological targets, making it of interest in drug design and development.
Medicine: It could be explored for potential therapeutic effects, especially if it shows activity against specific enzymes or receptors.
Industry: Due to its complex structure, it might find applications in the development of new materials or as a building block for synthesizing other industrial chemicals.
Mechanism of Action
The mechanism by which 7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects would depend on its interactions with biological targets. This might involve binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets could be elucidated through in vitro and in vivo studies, including molecular docking and kinetic assays.
Comparison with Similar Compounds
Structural Comparison
The target compound differs from analogous benzofuran derivatives in its substituents and linker groups:
Key Observations :
- The ethyl linker in the target compound may enhance conformational flexibility compared to rigid aryl amines (e.g., ) or longer alkyl chains (e.g., heptyl linkers in tacrine hybrids) .
- The 6-oxo-pyrimidinone group distinguishes it from tacrine hybrids (which target cholinesterase) and pyrimidine derivatives with styryl substituents (e.g., compound 10 in ) .
Pharmacological and Functional Comparison
- Antioxidant Activity: 7-Methoxybenzofuran derivatives in (e.g., compounds a–g) show IC₅₀ values of 10–50 μM in DPPH assays, attributed to electron-donating methoxy groups . The target compound’s pyrimidinone moiety may modulate redox activity.
- Neuroprotection : Tacrine-benzofuran hybrids () inhibit acetylcholinesterase (AChE) with IC₅₀ values of 0.5–2.0 μM, outperforming donepezil (IC₅₀: 0.02 μM) . The target compound’s lack of tacrine may limit AChE activity but could enhance alternative mechanisms (e.g., NMDA receptor modulation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
